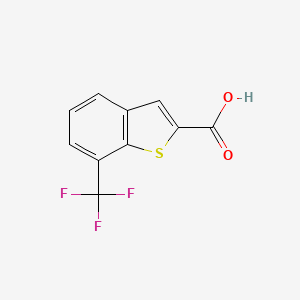

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLURALPFCOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591890 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-66-8 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document provides a comprehensive overview of a viable synthetic pathway, including detailed experimental protocols and relevant quantitative data. Furthermore, it contextualizes the application of this molecule within the field of targeted protein degradation, illustrating its role in the ubiquitin-proteasome system.

Introduction

This compound (also known as 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid) is a fluorinated heterocyclic compound with significant potential in drug discovery. The benzothiophene scaffold is a common motif in bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. Notably, this molecule is recognized as a valuable building block for the construction of Proteolysis-Targeting Chimeras (PROTACs), innovative therapeutic agents designed for targeted protein degradation.[1]

Synthetic Pathway Overview

A practical and efficient two-step synthetic route to this compound is presented. The synthesis commences with the construction of the benzothiophene ring system to form the ethyl ester precursor, ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid product.

Overall Reaction Scheme:

Caption: A two-step synthesis of the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Proposed Reaction: A potential synthesis could involve the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base.

General Procedure (Hypothetical): To a solution of 2-bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added ethyl thioglycolate (1.1 eq) and a base, for example, potassium carbonate (2.0 eq). The reaction mixture is heated at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Step 2: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The following protocol is adapted from a similar procedure for the synthesis of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.

Reaction: Saponification of the ethyl ester using a strong base.

Detailed Protocol: To a solution of ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 3N NaOH) is added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC until the starting material is no longer detectable. After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 using a dilute acid, such as 1N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 1002355-89-6 | C₁₂H₉F₃O₂S | 274.26 | - | >98% |

| This compound | 550998-66-8 | C₁₀H₅F₃O₂S | 246.21 | High | >95% |

Yields for the hydrolysis step are typically high, often exceeding 85-90%, based on analogous reactions.

Biological Context: Role in Targeted Protein Degradation

This compound serves as a crucial building block in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. The process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which then marks them for recognition and degradation by the 26S proteasome. This ubiquitination is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, leading to its subsequent degradation by the proteasome. The this compound moiety can be incorporated into the structure of a PROTAC, often as part of the ligand that binds to the POI or as a component of the linker, contributing to the overall efficacy and drug-like properties of the molecule.

Caption: The role of a PROTAC in the Ubiquitin-Proteasome Pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for drug discovery. The outlined two-step synthetic pathway offers a practical approach for its preparation. Furthermore, the elucidation of its role within the context of targeted protein degradation highlights its significance in the development of next-generation therapeutics. The provided experimental details and data serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, including detailed synthesis protocols, comprehensive spectral analyses, and biological activity profiles, are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the known properties of the benzothiophene scaffold, trifluoromethylated aromatic compounds, and general carboxylic acid reactivity, supplemented with data from commercial suppliers.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound with a molecular structure that combines a benzothiophene core with a carboxylic acid and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the molecule.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 550998-66-8 | [1] |

| Molecular Formula | C₁₀H₅F₃O₂S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| Purity (typical) | ≥95% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Reactivity

A plausible synthetic approach could involve the reaction of a suitably substituted o-halobenzaldehyde with a thioglycolate derivative, followed by cyclization and subsequent functional group manipulations to introduce the trifluoromethyl group if not already present on the starting material. Patents describing the synthesis of related benzothiophene structures often involve multi-step sequences.

General Reactivity:

The reactivity of this compound is dictated by its principal functional groups: the carboxylic acid and the trifluoromethyl-substituted aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The presence of the electron-withdrawing trifluoromethyl group may increase the acidity of the carboxylic acid compared to its non-fluorinated analog.

-

Benzothiophene Ring: The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution influenced by the existing substituents. The trifluoromethyl group is deactivating and will direct incoming electrophiles to the meta position relative to its point of attachment.

-

Trifluoromethyl Group: This group is generally stable but can influence the lipophilicity and metabolic stability of the molecule, properties of significant interest in drug design.

Spectroscopic and Analytical Data

Detailed, experimentally verified spectroscopic data for this compound are not publicly available. However, based on the structure, the following characteristic spectral features can be anticipated:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzothiophene ring system, with chemical shifts influenced by the trifluoromethyl and carboxylic acid groups. A downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the ten carbon atoms, including the quaternary carbons of the trifluoromethyl and carboxylic acid groups, and the carbons of the benzothiophene core. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and characteristic C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the benzothiophene core and loss of the carboxylic acid group. |

Potential Biological Activity and Applications

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance these activities and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Given its structural features, this compound is a potential candidate for investigation in various therapeutic areas. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.

As no specific signaling pathways involving this compound have been elucidated in the literature, a diagrammatic representation is not possible at this time.

Experimental Workflow: A Hypothetical Approach

The following diagram illustrates a general workflow for the synthesis and characterization of a novel benzothiophene derivative like the one discussed.

Conclusion

This compound represents an interesting scaffold for chemical and biological research, particularly in the field of medicinal chemistry. While specific data on this particular isomer is scarce, its structural relationship to other biologically active benzothiophenes suggests it may possess valuable therapeutic properties. Further research is warranted to fully elucidate its chemical and biological characteristics.

References

In-Depth Technical Guide: 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid (CAS Number: 550998-66-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Chemical Name: 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS Number: 550998-66-8 Molecular Formula: C₁₀H₅F₃O₂S Molecular Weight: 246.21 g/mol

Physicochemical Data

A comprehensive search for specific, experimentally determined physicochemical properties such as melting point, boiling point, and solubility for 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid did not yield precise values in the available literature. However, data for a closely related isomer, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, shows a melting point of 190-196 °C, which can serve as a useful estimation.[1] The trifluoromethyl group is known to enhance lipophilicity.[1][2]

| Property | Value | Source |

| Molecular Weight | 246.21 g/mol | [3] |

| Molecular Formula | C₁₀H₅F₃O₂S | [3] |

Structural Diagram:

References

An In-depth Technical Guide to the Molecular Structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. While experimental data for this specific molecule is limited in publicly accessible databases, this document compiles available information and presents predicted data based on analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, particularly those interested in protein degrader building blocks and fluorinated heterocyclic compounds.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry. Its structural motif, a benzothiophene core functionalized with a carboxylic acid and a trifluoromethyl group, suggests potential applications in drug design and development. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial interactions with protein active sites. This compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[1]

Molecular Structure and Identifiers

The molecular structure of this compound consists of a fused bicyclic system where a benzene ring is fused to a thiophene ring. A carboxylic acid group is attached at the 2-position of the benzothiophene core, and a trifluoromethyl group is substituted at the 7-position.

Systematic IUPAC Name: this compound

Molecular Identifiers

| Identifier | Value |

| CAS Number | 550998-66-8[1] |

| Molecular Formula | C₁₀H₅F₃O₂S[1] |

| Molecular Weight | 246.21 g/mol [1] |

| InChI | InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) |

| InChIKey | ZAKLURALPFCOEH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O |

Chemical Structure Diagram

References

Spectroscopic and Structural Analysis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical data of novel compounds is paramount. This technical guide focuses on the nuclear magnetic resonance (NMR) data of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 550998-66-8), a molecule of interest in medicinal chemistry.

Predicted NMR Spectroscopic Data

The chemical structure of this compound suggests a complex and informative NMR spectrum. The benzothiophene core, substituted with a carboxylic acid and a trifluoromethyl group, will exhibit characteristic signals.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | s | - |

| H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| H-5 | 7.4 - 7.6 | t | 7.5 - 8.0 |

| H-6 | 7.6 - 7.8 | d | 7.0 - 7.5 |

| -COOH | 12.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached, due to C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 128 - 132 |

| C-3a | 138 - 142 |

| C-4 | 125 - 129 |

| C-5 | 127 - 131 |

| C-6 | 124 - 128 |

| C-7 | 129 - 133 (q, ¹JCF ≈ 275 Hz) |

| C-7a | 135 - 139 |

| -CF₃ | 120 - 125 (q, ²JCCF ≈ 30-35 Hz) |

| -COOH | 165 - 170 |

Experimental Protocols

A general methodology for acquiring NMR data for a compound like this compound is outlined below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral width: 0-220 ppm.

-

Temperature: 298 K.

-

Visualizing the Workflow

To facilitate a clearer understanding of the characterization process, the following diagrams illustrate the logical workflow from synthesis to data analysis.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Caption: Pathway for NMR Data Processing.

An In-Depth Technical Guide to the FTIR Spectrum of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. While an experimental spectrum for this specific molecule is not publicly available, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to predict and interpret its key vibrational modes. The methodologies presented are standard for the analysis of solid organic compounds and are applicable for experimental validation.

Introduction to the Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint."[1] For this compound (Molecular Formula: C₁₀H₅F₃O₂S, Molecular Weight: 246.21 g/mol [2]), the FTIR spectrum is expected to be characterized by the vibrational modes of its three primary components: the carboxylic acid group, the trifluoromethyl group, and the benzothiophene core.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups and data from structurally related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch (in dimer) | 2400-3400 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Trifluoromethyl | C-F asymmetric stretch | ~1180 | Strong |

| Trifluoromethyl | C-F symmetric stretch | ~1100 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak (multiple bands) |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | 920-950 | Broad, Medium |

| Benzothiophene | C-S stretch | 680-710 | Weak |

Note on Predictions: The exact peak positions can be influenced by the electronic effects of the substituents on the benzothiophene ring and by the physical state of the sample (e.g., intermolecular hydrogen bonding in the solid state). Carboxylic acids often exist as hydrogen-bonded dimers in the solid phase, which characteristically broadens the O-H stretching band and lowers the C=O stretching frequency.[3] The trifluoromethyl group typically exhibits strong C-F stretching absorptions.[4][5][6] The benzothiophene ring will show characteristic aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols for FTIR Analysis

A reliable FTIR spectrum of solid this compound can be obtained using the following standard methodologies.

This is a common and convenient method for analyzing solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[7]

-

Place a small amount of the solid sample onto the ATR crystal surface, ensuring complete coverage.[7]

-

Apply firm and consistent pressure to the sample using the pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Acquire the sample spectrum. A typical measurement would involve co-adding 45-100 scans at a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[7]

-

After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive wipe.[7]

-

This method is suitable when an ATR accessory is not available.

-

Instrumentation: An FTIR spectrometer. Salt plates (e.g., NaCl or KBr) are required.

-

Procedure:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[8]

-

Apply a drop of this solution to the surface of a clean salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. The film should be translucent. If the resulting spectrum has peaks that are too intense, the film is too thick and the solution should be diluted. If the peaks are too weak, another drop of the solution can be added and the solvent allowed to evaporate.[8]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum using appropriate instrument settings.

-

Clean the salt plate with a suitable solvent after the measurement.[8]

-

Visualizations

The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum of a solid sample using the ATR method.

Caption: Workflow for ATR-FTIR analysis.

This diagram illustrates the relationship between the key functional groups of the molecule and their expected regions of absorption in the infrared spectrum.

Caption: Functional groups and their IR regions.

References

An In-depth Technical Guide to the Mass Spectrometry of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document outlines potential ionization methods, predicts fragmentation patterns, and offers detailed experimental protocols to guide researchers in their analytical endeavors.

Compound Profile

Before delving into the mass spectrometric analysis, it is essential to understand the basic physicochemical properties of the target compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C10H5F3O2S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| CAS Number | 550998-66-8 | [1] |

Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both gas-phase and desorption/spray techniques can be considered, each with its own advantages.

-

Electron Ionization (EI): As a hard ionization technique, EI is likely to cause extensive fragmentation.[2][3] This can be useful for structural elucidation by providing a detailed fragmentation fingerprint. However, the molecular ion peak may be weak or absent.[3][4]

-

Chemical Ionization (CI): This soft ionization technique is an excellent alternative to EI when the molecular ion is not observed.[4][5] Using reagent gases like methane or ammonia, CI produces a protonated molecule ([M+H]+), which is typically more stable and results in less fragmentation.[2][4]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[2][3] Given the carboxylic acid group, this compound should ionize well in negative ion mode to form the deprotonated molecule ([M-H]-). ESI is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) applications.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI and is effective for less polar compounds.[2][6] It can be a viable option for this compound, likely producing a protonated molecule ([M+H]+).

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While commonly used for large biomolecules, MALDI can also be applied to organic molecules.[2][3] This soft ionization method could be employed to observe the molecular ion with minimal fragmentation.[3]

Predicted Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer will be influenced by the stable benzothiophene ring system, the carboxylic acid group, and the trifluoromethyl substituent. Under EI conditions, the following fragmentation pathways are plausible:

-

Loss of a hydroxyl radical (-OH, m/z 17): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond.[7]

-

Loss of a carboxyl group (-COOH, m/z 45): Decarboxylation is another characteristic fragmentation for carboxylic acids, leading to the loss of a COOH radical.[7]

-

Loss of carbon monoxide (-CO, m/z 28): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide.

-

Loss of a fluorine atom (-F, m/z 19): Fragmentation of the trifluoromethyl group can occur, although it is generally a stable moiety.

-

Cleavage of the benzothiophene ring: While the aromatic system is stable, fragmentation of the ring can occur at higher energies, leading to more complex spectra.

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+• | C10H5F3O2S+• | 246 |

| [M-OH]+ | C10H4F3OS+ | 229 |

| [M-COOH]+• | C9H5F3S+• | 201 |

| [M-OH-CO]+ | C9H4F3S+ | 201 |

| [M-CF3]+ | C9H5O2S+ | 177 |

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

A. Sample Preparation

-

Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI and APCI, a mixture of methanol, acetonitrile, and water is suitable. For direct infusion, a concentration of 1-10 µg/mL is recommended.

-

LC-MS Analysis: For analysis by LC-MS, use a C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.

B. Mass Spectrometer Settings (Example for ESI)

-

Ionization Mode: Negative ion mode is preferred to observe the [M-H]- ion.

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-40 V (can be optimized to induce fragmentation)

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Mass Range: m/z 50-500

C. Tandem Mass Spectrometry (MS/MS)

To confirm the structure and fragmentation pathways, tandem mass spectrometry (MS/MS) is highly recommended.

-

Isolate the precursor ion of interest (e.g., [M-H]- at m/z 245 in negative mode or [M+H]+ at m/z 247 in positive mode) in the first mass analyzer.

-

Induce fragmentation of the isolated precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Analyze the resulting product ions in the second mass analyzer.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

References

- 1. calpaclab.com [calpaclab.com]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. as.uky.edu [as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this guide leverages predictive models to estimate its aqueous solubility. Furthermore, it outlines standard experimental protocols for solubility determination and presents a hypothetical signaling pathway where this class of compounds may exhibit activity, alongside a detailed experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its solubility. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₃O₂S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| CAS Number | 550998-66-8 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C(F)(F)F | Derived from chemical structure |

Predicted Aqueous Solubility

In the absence of experimentally determined solubility data, computational methods provide a valuable estimation. The aqueous solubility (logS) of this compound has been predicted using the ALOGPS 2.1 model. The logS value represents the logarithm of the molar solubility in water.

| Parameter | Predicted Value | Prediction Model |

| logS | -3.63 | ALOGPS 2.1 |

| Solubility in mol/L | 2.34 x 10⁻⁴ | Calculated from logS |

| Solubility in mg/mL | 0.0576 | Calculated from mol/L |

Note: This data is predicted and should be confirmed by experimental methods.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol outlines the key steps.

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvent) in a flask. The presence of undissolved solid is essential to ensure saturation.[2]

-

Seal the flask to prevent solvent evaporation.

2. Equilibration:

-

Agitate the flask at a constant temperature using a shaker bath. A typical duration for reaching equilibrium is 24-72 hours, though this can vary depending on the compound and solvent system.[3]

-

The temperature should be precisely controlled, for instance, at 25°C or 37°C for physiological relevance.

3. Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]

4. Quantification:

-

Accurately dilute a known volume of the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound in the same solvent system is required for accurate quantification.

5. Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

The experiment should be performed in replicate (e.g., n=3) to ensure the reliability of the results.

Visualizations

Hypothetical Signaling Pathway: Inhibition of NF-κB Inflammatory Pathway

Benzothiophene derivatives have been investigated for a range of biological activities, including anti-inflammatory effects. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] The following diagram illustrates a hypothetical mechanism by which a compound like this compound might exert anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a compound.

Caption: Workflow for shake-flask solubility measurement.

References

The Rising Prominence of Trifluoromethylated Benzothiophenes in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its unique electronic and steric properties. When appended to privileged heterocyclic scaffolds like benzothiophene, the resulting trifluoromethylated benzothiophenes exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity of Trifluoromethylated Benzothiophenes

Trifluoromethylated benzothiophene derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes, such as microtubule dynamics.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethylated benzothiophene derivatives.

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric (GI₅₀/IC₅₀) | Reference |

| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |

| Benzothiophene Acrylonitriles | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |

| Benzothiophene Acrylonitriles | Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Potent (Specific IC₅₀ values not detailed in abstract) | [4][5] |

| Benzothiophene fused Pyrrolidones | Not specified | Various cancer cell lines | Potent anticancer activities | [2] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which several benzothiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

Experimental Protocols

The cytotoxicity of trifluoromethylated benzothiophenes is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[2]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3][9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][9]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][3][9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[2][3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][3]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values by plotting the percentage of cell viability against the compound concentration.

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution.[10][11]

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. A positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (e.g., colchicine for inhibition) should be included.[8][10]

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.[8][10]

-

Data Analysis: Plot the absorbance against time. The rate and extent of tubulin polymerization can be determined and compared between the treated and untreated samples.[10]

Antimicrobial Activity of Trifluoromethylated Benzothiophenes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiophenes have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected trifluoromethylated benzothiophene derivatives.

| Compound Class | Specific Derivative | Bacterial Strain(s) | Activity Metric (MIC in µg/mL) | Reference |

| Fluorinated Benzothiophene-Indole Hybrids | Not specified | S. aureus and MRSA strains | < 16 | [8] |

| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 1.11 µM | [4] |

| Benzothieno[3,2-b]pyridine Derivatives | Compound 4e | Gram-positive bacteria and A. baumannii | 4 | [12] |

Mechanism of Action: Bacterial Pyruvate Kinase Inhibition

One identified mechanism of antibacterial action for certain fluorinated benzothiophene-indole hybrids is the inhibition of bacterial pyruvate kinase.[8] This enzyme plays a crucial role in the glycolytic pathway, and its inhibition disrupts bacterial energy metabolism, leading to cell death.

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[15]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[15]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15][16]

This assay measures the enzymatic activity of pyruvate kinase in the presence of an inhibitor.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, phosphoenolpyruvate (PEP), ADP, Mg²⁺, K⁺, NADH, and lactate dehydrogenase.[17][18]

-

Inhibitor Addition: Add the trifluoromethylated benzothiophene derivative at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding pyruvate kinase.

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, in a spectrophotometer.[17][18]

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial effects, trifluoromethylated benzothiophenes have shown potential as inhibitors of other clinically relevant enzymes, such as cholinesterases.

Quantitative Cholinesterase Inhibition Data

The following table summarizes the cholinesterase inhibitory activity of benzothiophene-chalcone hybrids.

| Compound Class | Specific Derivative | Enzyme | Activity Metric (IC₅₀ in µM) | Reference |

| Benzothiophene-chalcone hybrids | Compound 5f | Acetylcholinesterase (AChE) | 62.10 | [3][19][20] |

| Benzothiophene-chalcone hybrids | Compound 5h | Butyrylcholinesterase (BChE) | 24.35 | [3][19][20] |

Mechanism of Action: Cholinesterase Inhibition

Benzothiophene derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Experimental Protocols

This colorimetric assay is widely used to screen for cholinesterase inhibitors.[19]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[19]

-

Enzyme Addition: Add either acetylcholinesterase or butyrylcholinesterase to the wells.

-

Substrate Addition: Initiate the reaction by adding the substrate, either acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE.[19]

-

Absorbance Measurement: Measure the absorbance at 412 nm over time. The rate of the color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Trifluoromethylated benzothiophenes represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, contributing to the potent biological activities observed.[10] Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to improve potency and selectivity, as well as in vivo evaluation to translate the promising in vitro results into potential therapeutic candidates. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [ircommons.uwf.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 18. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. mdpi.com [mdpi.com]

- 20. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been the subject of intensive research, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the core pharmacological activities of benzothiophene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activities: Targeting Key Oncogenic Pathways

Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of tubulin polymerization and the modulation of critical signaling pathways.

A number of benzothiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.[1][2]

Furthermore, certain derivatives have been shown to act as multi-target kinase inhibitors, displaying low IC50 values against several kinases implicated in cancer progression.[3][4] One of the key pathways targeted is the STAT3 signaling cascade. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[5][6] Specific benzothiophene derivatives have been shown to effectively inhibit STAT3 phosphorylation, thereby blocking its downstream effects.[5][6]

Quantitative Data: Anticancer Activity of Benzothiophene Derivatives

| Derivative Class | Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 | Reference |

| Tubulin Polymerization Inhibitors | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (6d) | L1210, FM3A, Molt/4, CEM | 0.09 - 0.76 nM (IC50) | [1] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Panel of 60 human cancer cell lines | 10 - 100 nM (GI50) | [7] | |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Panel of 60 human cancer cell lines | 21.1 - 98.9 nM (GI50) | [7] | |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Panel of 60 human cancer cell lines | < 10.0 nM (GI50) in most lines | [7] | |

| Kinase Inhibitors | 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 µM (IC50) | [3][4] |

| 5-hydroxybenzothiophene hydrazide (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 - 353.3 nM (IC50) | [3] | |

| STAT3 Inhibitors | Benzo[b]thiophene 1,1-dioxide derivative (8b) | Various cancer cells | Potent activity reported | [6] |

| Miscellaneous | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2, Caco-2, Panc-1 | 63.74 - 76.72 µM (EC50) | [8] |

Antimicrobial Activities: A Promising Avenue Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Benzothiophene derivatives have shown considerable promise as a novel class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.[10] For instance, certain novel benzothiophene derivatives have displayed high antibacterial activity against S. aureus.[11]

Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives

| Derivative Class | Compound/Analog | Microorganism(s) | MIC (µg/mL) | Reference |

| Antibacterial | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) | S. aureus | High activity | [11] |

| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) | S. aureus | High activity | [11] | |

| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) | S. aureus | High activity | [11] | |

| Antifungal | 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | Fungal strains | Potential activity | [11] |

| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) | Fungal strains | Potential activity | [11] |

Anti-inflammatory and Central Nervous System (CNS) Activities

Beyond their anticancer and antimicrobial properties, benzothiophene derivatives have also been investigated for their anti-inflammatory and CNS activities.[9][12] Certain derivatives have been shown to significantly reduce inflammatory responses.[8] For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been observed to reduce nitric oxide production in LPS-induced macrophage cells.[8] In the context of the CNS, some benzothiophene derivatives have been explored for their potential to protect against neuroinflammation, suggesting a possible therapeutic role in neurodegenerative diseases or as adjuncts in therapies like cranial irradiation.[12]

Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis of STAT3 Signaling: Western Blotting

Western blotting is used to detect the phosphorylation status of STAT3.

Protocol:

-

Cell Lysis: Treat cells with the benzothiophene derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence buffer.

-

Compound Addition: Add the benzothiophene derivative at various concentrations to the reaction mixture.

-

Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The fluorescence is proportional to the amount of polymerized tubulin.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzothiophene derivative solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzothiophene derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: STAT3 signaling pathway and the inhibitory action of benzothiophene derivatives.

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Caption: Workflow for antimicrobial susceptibility testing of benzothiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Review of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The benzothiophene scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacological properties. The introduction of a trifluoromethyl (CF₃) group at the 7-position is a strategic modification intended to enhance key molecular attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common ester derivatives is presented in Table 1. These properties are crucial for assessing its drug-like characteristics and for designing experimental protocols.

| Property | This compound | Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate[1] | Methyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate |

| CAS Number | 550998-66-8 | 1002355-89-6 | 550998-55-5 |

| Molecular Formula | C₁₀H₅F₃O₂S | C₁₂H₉F₃O₂S | C₁₁H₇F₃O₂S |

| Molecular Weight | 246.21 g/mol | 274.26 g/mol | 260.23 g/mol |

| Purity | ≥95% (Commercially available) | ≥98% (Commercially available) | Not specified |

| LogP (Predicted) | Not available | 4.0968 | Not available |

| Topological Polar Surface Area (TPSA) | Not available | 26.3 Ų | Not available |

| Hydrogen Bond Acceptors | Not available | 3 | Not available |

| Hydrogen Bond Donors | Not available | 0 | Not available |

| Rotatable Bonds | Not available | 2 | Not available |

Synthesis and Experimental Protocols

While a specific, detailed synthesis for this compound from basic starting materials is not extensively documented in publicly available literature, its preparation can be inferred from related syntheses of benzothiophene derivatives and general synthetic transformations. A plausible synthetic pathway would likely involve the construction of the substituted benzothiophene core, followed by carboxylation at the 2-position or hydrolysis of a pre-existing ester group.

A key final step in the synthesis is the hydrolysis of its corresponding ester, such as the ethyl or methyl ester, which are commercially available as chemical intermediates.[1] A general protocol for this transformation, adapted from the synthesis of the isomeric 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, is provided below.[2]

Experimental Protocol: Saponification of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

This procedure is adapted from a known synthesis of a positional isomer and should be optimized for the 7-trifluoromethyl analog.[2]

Materials:

-

Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

-

Ethanol (EtOH)

-

3N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Deionized Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ethanol.

-

To this solution, add a stoichiometric excess (e.g., 2 equivalents) of 3N NaOH solution.

-

Stir the resulting mixture at room temperature overnight.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N HCl to precipitate the carboxylic acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this hydrolysis reaction.

Biological Activity and Therapeutic Potential

The benzothiophene scaffold is a core component of numerous biologically active molecules.[3][4] Derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[5][6]

While specific quantitative biological data for this compound is scarce in the reviewed literature, its methyl ester has been described as a key intermediate in the synthesis of pharmaceutical agents, particularly for the development of anti-inflammatory and antiviral compounds.[7] Furthermore, it is utilized in medicinal chemistry for structure-activity relationship (SAR) studies targeting central nervous system disorders and in oncology.[7]

The broader class of benzothiophene carboxylate derivatives has been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases.[8] This suggests a potential, yet unexplored, avenue for the biological activity of the 7-trifluoromethyl analog.

Given the known roles of related compounds, a hypothetical signaling pathway that could be modulated by a benzothiophene-based kinase inhibitor is depicted below. This is a generalized representation and has not been specifically validated for this compound.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, chemical entity. Its structural features suggest potential for favorable pharmacokinetic and pharmacodynamic properties. While direct evidence of its biological activity is limited, the broader family of benzothiophene derivatives has shown significant promise in various therapeutic areas, including inflammation, oncology, and metabolic diseases.

Future research should focus on several key areas:

-

Development and publication of a robust and scalable synthetic route to facilitate wider availability for research.

-

Systematic biological screening against a panel of relevant targets, such as kinases and other enzymes implicated in disease, to identify its primary mechanism of action.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to create a reference dataset for this compound.

-

In-depth structure-activity relationship (SAR) studies of the 7-substituted benzothiophene scaffold to explore the impact of the trifluoromethyl group and other substitutions on biological activity.

The elucidation of these aspects will be crucial in determining the true therapeutic potential of this compound and its derivatives in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [myskinrecipes.com]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, membrane permeability, and overall pharmacological profile of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents. The benzothiophene scaffold itself is a prominent feature in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Key Applications

This compound serves as a crucial intermediate for the synthesis of a range of derivatives, including amides, esters, and more complex heterocyclic systems. These derivatives are of significant interest in drug discovery for targeting various biological pathways.

1. Synthesis of Bioactive Amide Derivatives: The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals. Amide coupling reactions with various amines can generate libraries of compounds for screening against different biological targets.

2. Precursor for Antimicrobial Agents: The benzothiophene nucleus is a key component of several antimicrobial drugs. Derivatives of this compound, such as acylhydrazones, are potential candidates for the development of new antibiotics to combat multidrug-resistant bacteria.

Data Presentation

While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table provides the physicochemical properties of the parent compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₃O₂S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| CAS Number | 550998-66-8 | [1] |

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for closely related benzothiophene derivatives and general carboxylic acid transformations. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of N-Substituted 7-(Trifluoromethyl)-1-benzothiophene-2-carboxamides

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent such as HATU.

Materials:

-

This compound

-

Desired primary or secondary amine (1.2 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous LiCl solution

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Expected Outcome: The corresponding N-substituted 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide.

Protocol 2: Synthesis of tert-butyl 2-(7-(trifluoromethyl)-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate

This protocol is adapted from the synthesis of the 6-(trifluoromethyl) isomer and is a key step towards the formation of acylhydrazone derivatives with potential antimicrobial activity.[1]

Materials:

-

This compound

-

tert-Butyl carbazate (Boc-hydrazine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Water

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in DCM, add triethylamine (3 equivalents).

-

Add BOP reagent (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl carbazate (1.2 equivalents) and continue stirring at room temperature for 16 hours.

-

Work-up:

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel to yield the desired product.

Expected Outcome: tert-butyl 2-(7-(trifluoromethyl)-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate as a solid.

Visualizations

Signaling Pathway Inhibition

Derivatives of benzothiophene have been investigated as inhibitors of various signaling pathways implicated in disease. For example, some benzothiophene 1,1-dioxide derivatives have been shown to be potent STAT3 inhibitors. While not specific to the 7-trifluoromethyl isomer, the following diagram illustrates the general principle of inhibiting the STAT3 signaling pathway, which is a potential application for novel derivatives.

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel amide derivatives of this compound.

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The incorporation of the trifluoromethyl group at the 7-position significantly enhances the lipophilicity and metabolic stability of the resulting derivatives, making this scaffold particularly attractive for the development of novel therapeutics. Its rigid benzothiophene core provides a well-defined framework for the spatial orientation of pharmacophoric groups. This document provides an overview of its application, particularly in the development of kinase inhibitors, and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

The this compound scaffold has emerged as a privileged structure in the design of inhibitors targeting various protein kinases. Notably, it forms the core of a new class of selective Tyrosine Kinase 2 (TYK2) inhibitors, which are under investigation for the treatment of autoimmune and inflammatory diseases.[1] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[2][3] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune disorders, making TYK2 a compelling therapeutic target.[4]

Derivatives of this compound, particularly its carboxamides, have shown potent and selective inhibition of TYK2. This selectivity is advantageous as it may reduce the side effects associated with broader-acting pan-JAK inhibitors.[1]

Featured Application: Development of TYK2 Inhibitors

A significant application of this compound is in the synthesis of selective TYK2 inhibitors for the treatment of autoimmune diseases like psoriasis, lupus, and inflammatory bowel disease.[3][4] The general structure of these inhibitors involves the formation of an amide bond between the carboxylic acid and a suitable amine-containing fragment.

Signaling Pathway

Quantitative Data

The following table summarizes the in vitro inhibitory activities of a representative TYK2 inhibitor derived from the 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide scaffold.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |